molecular formula C13H13BrFNO2 B13757260 Tert-butyl 4-bromo-5-fluoroindole-1-carboxylate CAS No. 1191028-52-0

Tert-butyl 4-bromo-5-fluoroindole-1-carboxylate

Cat. No.: B13757260
CAS No.: 1191028-52-0
M. Wt: 314.15 g/mol
InChI Key: WTCDYHIGXQIODN-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-5-fluoroindole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a fluorine atom attached to the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-5-fluoroindole-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the corresponding formylated product.

    Protection: The formyl group is then protected by converting it into a tert-butyl ester derivative.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-5-fluoroindole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the indole ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative, while coupling reactions can produce biaryl or alkyne-linked indole derivatives.

Scientific Research Applications

Tert-butyl 4-bromo-5-fluoroindole-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-5-fluoroindole-1-carboxylate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-bromo-1H-indole-1-carboxylate
  • Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 4-bromo-5-fluoroindole-1-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications where other similar compounds may not be as effective.

Properties

CAS No.

1191028-52-0

Molecular Formula

C13H13BrFNO2

Molecular Weight

314.15 g/mol

IUPAC Name

tert-butyl 4-bromo-5-fluoroindole-1-carboxylate

InChI

InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(15)11(8)14/h4-7H,1-3H3

InChI Key

WTCDYHIGXQIODN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2Br)F

Origin of Product

United States

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